molecular formula C20H12BrNO6 B2425694 2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide CAS No. 896035-46-4

2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide

Cat. No. B2425694
CAS RN: 896035-46-4
M. Wt: 442.221
InChI Key: CDXIKQKKMHYQCO-UHFFFAOYSA-N
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Description

2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide, also known as BOC-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOC-3 is a derivative of coumarin, which is a natural compound found in many plants and has been used in traditional medicine for centuries. BOC-3 has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Antimicrobial Applications

Newer Schiff Bases and Thiazolidinone derivatives synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives displayed significant antibacterial and antifungal activities (Fahim & Ismael, 2019). Furthermore, certain coumarin derivatives have been noted for their enhanced antibacterial activity against strains like E. coli, S. aureus, and B. subtilis, indicating the potential of such compounds in treating bacterial infections (Hamdi et al., 2012).

Antinociceptive Activity

Compounds related to the target molecule have been explored for their antinociceptive properties, providing insights into potential pain management applications. For instance, derivatives of 4-(1-methoxycarbonylcyclohexyl)-and 6-bromo-4-(1-methoxycarbonylcyclohexyl)-2-oxochromane-3-carboxylic acids demonstrated antinociceptive activity, highlighting their potential in developing new pain relief medications (Kirillov et al., 2015).

Antituberculosis Potential

A series of 2-(quinolin-4-yloxy)acetamides have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth, showing activity against both drug-susceptible and drug-resistant strains. These findings indicate the value of this compound class in tuberculosis treatment research, suggesting a promising avenue for the development of new antitubercular agents (Giacobbo et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may include bacterial proteins or enzymes.

Mode of Action

It is known that coumarin derivatives can inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that 2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.

Biochemical Pathways

The inhibition of dna gyrase can disrupt dna replication, leading to the cessation of bacterial growth . This suggests that the compound might affect the DNA replication pathway in bacteria.

Result of Action

Similar compounds have been found to exert significant inhibitory activity against the growth of tested bacterial strains . This suggests that the compound might have a similar effect.

properties

IUPAC Name

2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO6/c21-11-1-4-16-10(5-11)6-15(20(25)28-16)14-8-19(24)27-17-7-12(2-3-13(14)17)26-9-18(22)23/h1-8H,9H2,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXIKQKKMHYQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)N)OC(=O)C=C2C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-Bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetamide

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